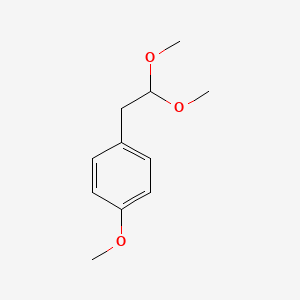

1-(2,2-Dimethoxyethyl)-4-methoxybenzene

Description

Structure

3D Structure

Propriétés

IUPAC Name |

1-(2,2-dimethoxyethyl)-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3/c1-12-10-6-4-9(5-7-10)8-11(13-2)14-3/h4-7,11H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKVAXOJOOALGOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60339222 | |

| Record name | 1-(2,2-Dimethoxyethyl)-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60339222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42866-92-2 | |

| Record name | 1-(2,2-Dimethoxyethyl)-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60339222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 42866-92-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 2,2 Dimethoxyethyl 4 Methoxybenzene

Regioselective Geminal Dimethoxylation Approaches to 1-(2,2-Dimethoxyethyl)-4-methoxybenzene

A modern and efficient method for synthesizing terminal aryl acetals, including this compound, involves the geminal dimethoxylation of vinylarenes. This approach is particularly notable for its high regioselectivity.

Hypoiodous Acid-Catalyzed Addition to Vinylarenes

A metal-free, catalytic geminal dimethoxylation of vinylarenes has been developed utilizing hypoiodous acid (HOI) species generated in situ. rsc.org This method provides a direct route to terminal acetals from corresponding vinylarenes. The active catalytic species, HOI, are generated from the oxidation of an iodide salt by an oxidant like Oxone. rsc.org These reactive species then participate in the catalytic addition of methanol (B129727) to the alkene. scispace.com

The efficiency of the hypoiodous acid-catalyzed dimethoxylation is highly dependent on the choice of catalyst system and oxidant. Research has shown that a combination of an iodide salt and an oxidant is crucial for the reaction to proceed. rsc.org Oxone (potassium peroxymonosulfate) is a commonly used and effective oxidant for this transformation. rsc.orgbeilstein-journals.org The selection of the iodide salt also plays a role in the reaction's success. Control experiments have demonstrated that the reaction does not yield the desired product in the absence of either the iodide salt or Oxone. rsc.org The optimization of this system is key to achieving high yields of the target acetal (B89532). rsc.org

Table 1: Optimization of Iodide Salt and Oxidant in the Acetalization of Styrene (B11656)

This table illustrates the effect of different iodide sources and oxidants on the yield of the corresponding acetal in a model reaction.

| Entry | Iodide Salt | Oxidant | Yield (%) |

|---|---|---|---|

| 1 | NH4I | Oxone | 90 |

| 2 | KI | Oxone | 88 |

| 3 | NaI | Oxone | 85 |

| 4 | NH4I | K2S2O8 | Trace |

| 5 | NH4I | m-CPBA | Trace |

| 6 | None | Oxone | 0 |

| 7 | NH4I | None | 0 |

Data sourced from supporting information of a study on hypoiodous acid-catalyzed addition to vinylarenes. rsc.org

A defining feature of this synthetic method is its excellent regioselectivity, favoring the formation of the anti-Markovnikov product. rsc.org In the context of the addition to 4-vinylanisole (1-ethenyl-4-methoxybenzene), this means the two methoxy (B1213986) groups add to the terminal carbon of the vinyl group, yielding this compound rather than the Markovnikov product where the addition would occur at the benzylic position. libretexts.orgleah4sci.com

Mechanistic studies suggest that this anti-Markovnikov regioselectivity arises from a semipinacol rearrangement of an iodofunctionalized intermediate. rsc.org The reaction proceeds through a mechanism distinct from typical acid-catalyzed additions, avoiding the formation of the most stable carbocation that would lead to the Markovnikov product. libretexts.orgleah4sci.com Instead, the reaction involves the oxidation of a co-iodo intermediate to a hypervalent iodine species, which facilitates the formation of the terminal acetal. rsc.org

The yield and selectivity of the dimethoxylation reaction are sensitive to various conditions, including the amount of catalyst and oxidant used. rsc.org For instance, in the synthesis of this compound from 4-vinylanisole, variations in the equivalents of ammonium (B1175870) iodide (NH₄I) and Oxone can significantly affect the outcome. While the reaction proceeds efficiently under optimized conditions, deviations can lead to reduced yields. The reaction is typically carried out in methanol, which serves as both the solvent and the source of the methoxy groups. rsc.org

Table 2: Synthesis of this compound: Effect of Reagent Stoichiometry

This table shows the isolated yield of the target compound from 4-vinylanisole under varying catalytic conditions.

| Substrate | NH4I (equiv.) | Oxone (equiv.) | Time (h) | Isolated Yield (%) |

|---|---|---|---|---|

| 4-Vinylanisole | 0.3 | 2.5 | 1.5 | 88 |

Data adapted from a study on the geminal dimethoxylation of vinylarenes. rsc.org

Acetal Formation from Aldehyde Precursors

An alternative and more traditional route to this compound involves the formation of an acetal from its corresponding aldehyde precursor. guidechem.comnih.gov This method is a cornerstone of carbonyl chemistry.

Acid-Catalyzed Conversion of 4-Methoxyphenylacetaldehyde to its Dimethyl Acetal

The synthesis can be achieved through the acid-catalyzed reaction of 4-methoxyphenylacetaldehyde with two equivalents of an alcohol, such as methanol. libretexts.orgchemistrysteps.com The reaction proceeds in the presence of an acid catalyst, like hydrochloric acid or p-toluenesulfonic acid. libretexts.orgkhanacademy.orgnih.gov

The mechanism begins with the protonation of the aldehyde's carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon. chemistrysteps.commasterorganicchemistry.com A molecule of methanol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate known as a hemiacetal after deprotonation. libretexts.orgmasterorganicchemistry.com In the presence of acid, the hydroxyl group of the hemiacetal is protonated, converting it into a good leaving group (water). libretexts.orgkhanacademy.org The departure of water results in the formation of a resonance-stabilized oxonium ion. libretexts.org A second molecule of methanol then attacks this electrophilic species. youtube.com The final step involves deprotonation of the resulting intermediate to yield the stable dimethyl acetal, this compound, and regenerate the acid catalyst. libretexts.orgyoutube.com Because all steps are reversible, the reaction is often driven to completion by removing the water that is formed. libretexts.org

Investigation of Catalyst Loading and Reaction Efficiency in Acetalization

The formation of an acetal, such as this compound from its corresponding aldehyde, is an acid-catalyzed equilibrium reaction. msu.edu Optimizing catalyst loading is crucial for maximizing reaction efficiency, minimizing waste, and preventing potential side reactions. Various catalytic systems have been explored for acetalization, offering insights into the conditions that would be applicable to the synthesis of this specific compound.

Research into green and efficient acetalization has identified several effective catalysts. For instance, natural kaolin (B608303) clay has been utilized as a low-cost, recyclable heterogeneous catalyst, achieving moderate to excellent yields (up to 95%) in the acetalization of various aldehydes. acs.org The efficiency of such heterogeneous systems is often dependent on catalyst concentration and reaction parameters. acs.org Similarly, mesoporous Zirconium Oxophosphate has been reported to yield up to 98% of cyclic acetals, demonstrating high efficiency. acs.org Photochemical methods, employing photocatalysts like thioxanthenone with simple household lamps, have also been developed, converting a range of aldehydes into acetals in high yields under mild, green conditions. organic-chemistry.org These studies underscore a general principle: the optimal catalyst loading is a balance, providing sufficient acid sites to promote the reaction without causing degradation of starting materials or products.

The table below summarizes findings from studies on various catalytic systems for acetalization, which inform the potential optimization for synthesizing this compound.

Table 1: Comparison of Catalytic Systems for Acetalization

| Catalyst System | Aldehyde Type | Conditions | Reported Yield | Source(s) |

|---|---|---|---|---|

| Natural Kaolin | Various Aromatic & Aliphatic | Ethanol, Reflux | Up to 95% | acs.org |

| Algerian Natural Kaolin | Various | Heterogeneous, Chemoselective | ~75% Conversion | acs.org |

| Mesoporous Zirconium Oxophosphate | Various | Heterogeneous | Up to 98% | acs.org |

| Thioxanthenone (Photocatalyst) | Various Aromatic & Aliphatic | Household Lamp, Green LED | High Yields | acs.orgorganic-chemistry.org |

Compatibility with Acid-Sensitive Functional Groups

Acetalization reactions require an acid catalyst, which can pose a challenge when other acid-sensitive functional groups are present in the substrate molecule. mdpi.com Acetals themselves are known to be stable in basic and neutral media but are readily hydrolyzed back to the corresponding aldehyde or ketone under acidic conditions. acs.org This dual nature makes them excellent protecting groups for carbonyls, but it also means their synthesis must be carefully managed. mdpi.comnih.gov

The key to compatibility is controlling the reaction conditions. For instance, the formation of cyclic acetals using a diol like ethylene (B1197577) glycol is often preferred because they are more stable and can be formed under milder acidic conditions compared to their acyclic counterparts. testbook.com This approach minimizes the risk of cleaving other acid-labile groups, such as silyl (B83357) ethers or tert-butyl esters, that might be present in a complex molecule. The rate of acid-catalyzed hydrolysis is dictated by the stability of the intermediate carboxonium ion; electron-donating groups on the parent molecule can accelerate this cleavage. acs.org Therefore, when synthesizing a compound like this compound in a multifunctional context, the choice of catalyst and reaction conditions must be fine-tuned to favor acetal formation without triggering unintended deprotection or rearrangement reactions elsewhere in the molecule.

Advanced Synthetic Protocols for Related Aryl Dimethoxyethyl Analogues

Beyond direct acetalization, advanced synthetic methods can generate complex molecules containing related aryl ether structures. Electrochemical and stereocontrolled approaches offer powerful tools for building these sophisticated scaffolds.

Electrochemical Difunctionalization of Alkenes Leading to Related Methoxylated Species

Electrochemical synthesis has emerged as a powerful and green tool for constructing complex organic molecules, as it often avoids the need for chemical oxidants or transition-metal catalysts. rsc.org One such application is the difunctionalization of alkenes, which can be used to synthesize analogues of aryl dimethoxyethyl compounds. For example, an eco-friendly method for the electrochemical alkoxysulfonylation of styrene derivatives has been developed. rsc.orgnih.gov This reaction introduces both an alkoxy group (such as methoxy) and a sulfonyl group across the double bond of a styrene derivative, creating β-alkoxy sulfones in good yields. rsc.orgnih.gov

The process is typically conducted in an undivided cell at room temperature. rsc.orgnih.gov Optimization studies on model substrates like α-methyl styrene have shown that factors such as the electrolyte, current density, and substrate equivalents significantly impact the reaction's efficiency. nih.gov This electrochemical approach enriches the toolkit for the difunctionalization of olefins and provides a novel, green pathway to access complex methoxylated species related to the target compound. nih.gov

Table 2: Optimization of Electrochemical Alkoxysulfonylation of α-Methyl Styrene

| Entry | Electrolyte | Current (mA) | Yield (%) | Source(s) |

|---|---|---|---|---|

| 1 | LiClO₄ | 10 | 60 | nih.gov |

| 2 | ⁿBu₄NBF₄ | 10 | 54 | acs.org |

| 3 | ⁿBu₄NBF₄ | 7.5 | 65 | acs.org |

This table is illustrative of optimization processes in electrochemical difunctionalization, based on data from related studies.

Stereocontrolled Approaches for Incorporating Dimethoxyethyl Moieties into Complex Scaffolds

Incorporating a dimethoxyethyl group, or any acyclic acetal, into a complex molecule with control over the stereochemistry is a significant synthetic challenge. Stereoselectivity in such systems often relies on the influence of chiral features already present in the substrate, reagent, or catalyst. msu.edu

One established strategy involves remote participation, where a functional group elsewhere in the molecule directs the stereochemical outcome of a reaction at the acetal center. It has been shown that a remote carbonyl group can induce 1,2-asymmetric induction in nucleophilic substitution reactions of acyclic acetals. acs.orgnih.gov This occurs through the formation of a cyclic dioxocarbenium ion intermediate, with the final stereochemistry depending on factors like the size of substituents and the nature of the nucleophile. acs.orgnih.gov While not forming a dimethoxyethyl group directly, this principle demonstrates how existing chirality can control the configuration of a new stereocenter adjacent to an acetal.

Another approach involves the diastereoselective addition to chiral precursors. For example, additions of vinylic zinc reagents to α-chiral aldehydes can proceed with high stereoselectivity, controlled either by a chiral ligand or by chelation with existing alkoxy groups in the aldehyde. nih.gov Such methods could be adapted to build precursors to chiral molecules containing the dimethoxyethyl moiety, where the stereochemistry is set in an early C-C bond-forming step. The development of stereoselective reactions using acetals as functional groups, rather than just as protecting groups, remains an active area of research. nii.ac.jp

Green Chemistry Principles and Sustainable Synthetic Routes

The principles of green chemistry, which aim to reduce waste and environmental impact, are increasingly being applied to the synthesis of acetals. researchgate.net Traditional methods often use corrosive reagents and halogenated solvents, leading to significant waste. researchgate.net Modern approaches focus on cleaner, more efficient, and cost-effective protocols. acs.org

The use of heterogeneous catalysts is a cornerstone of green acetal synthesis. Natural clays (B1170129) like kaolin are advantageous as they are inexpensive, environmentally benign, and recyclable. acs.org Solvent choice is also critical. While some reactions can be run under solvent-free conditions, others utilize greener solvents. researchgate.net For instance, cyclopentyl methyl ether has been used in combination with ammonium salts as a solvent/catalyst system to produce acetals in nearly quantitative yields. acs.org

Photocatalysis represents another innovative green route. Protocols using eosin (B541160) Y or thioxanthenone as photocatalysts, activated by energy-efficient green LEDs or even household lamps, can drive the conversion of aldehydes to acetals in high yields. acs.orgorganic-chemistry.org Furthermore, electrochemical methods, as described for the synthesis of related methoxylated species, are inherently green as they replace chemical oxidants with electricity, thus preventing the generation of reagent-based waste. rsc.org The synthesis of polymers from bio-sourced monomers containing non-cyclic acetal units also highlights a path toward sustainable materials derived from these fundamental structures. nii.ac.jp

Mechanistic Investigations of Reactions Involving 1 2,2 Dimethoxyethyl 4 Methoxybenzene and Its Formation

Mechanistic Pathways of Geminal Dimethoxylation

The conversion of vinylarenes into terminal methyl acetals like 1-(2,2-dimethoxyethyl)-4-methoxybenzene proceeds via an anti-Markovnikov regioselective pathway. rsc.orgresearchgate.net This is achieved through a novel catalytic system that relies on iodine-based species.

Role of In-situ Generated Hypoiodous Acid (HOI) Species

A key feature of this catalytic geminal dimethoxylation is the in-situ generation of hypoiodous acid (HOI). rsc.orgresearchgate.net This reactive iodine species is typically formed from an iodide salt, such as ammonium (B1175870) iodide (NH₄I), and a stoichiometric oxidant, most commonly Oxone (potassium peroxymonosulfate). rsc.orgscispace.com Control experiments have demonstrated that neither the iodide salt nor the oxidant alone can effect the transformation, highlighting the essential role of the generated HOI in initiating the reaction sequence. scispace.com The HOI acts as the electrophilic species that adds to the vinyl group of the starting material, 4-vinylanisole.

Intermediates in the Catalytic Cycle: Iodo-Functionalized and Hypervalent Iodine Species

The catalytic cycle involves several key iodine-containing intermediates. rsc.org Following the initial electrophilic attack by HOI, an iodo-functionalized intermediate, specifically a co-iodinated species, is formed. rsc.orgscispace.com The reaction's progression hinges on the de-iodination of this intermediate. This de-iodination is not a simple abstraction of iodide by an electrophile. Instead, it involves the oxidation of the monovalent iodine in the intermediate to a hypervalent iodine species. rsc.orgresearchgate.net

High-resolution electrospray ionization mass spectrometry (HRESI-MS) studies have provided evidence for the conversion of these monovalent iodine-containing intermediates into trivalent iodine species during the catalytic process. rsc.org The oxidant, Oxone, is crucial for this step, transforming the iodo-intermediate into a more reactive state that facilitates the subsequent rearrangement and methoxylation steps. scispace.com The use of hypervalent iodine compounds as catalysts in organic synthesis is a well-established field, valued for their mild and selective oxidizing properties, which often mimic those of transition metals. rsc.orgcapes.gov.br The catalytic cycle in this specific transformation leverages the I(I)/I(III) redox couple to achieve the desired product. rsc.orgacs.org

Table 1: Key Intermediates in Hypoiodous Acid-Catalyzed Geminal Dimethoxylation

| Intermediate Type | Description | Role in Catalytic Cycle |

|---|---|---|

| Hypoiodous Acid (HOI) | Generated in-situ from an iodide salt and an oxidant. | Initial electrophilic attack on the vinylarene. rsc.orgresearchgate.net |

| Iodo-functionalized Intermediate | A co-iodinated species formed after the addition of HOI to the double bond. | Precursor to the hypervalent iodine species. rsc.orgscispace.com |

Evidence for Semipinacol Rearrangements via Isotopic Labeling Studies

The anti-Markovnikov regioselectivity observed in the formation of this compound is a direct consequence of a semipinacol-type rearrangement. rsc.orgresearchgate.net This mechanistic hypothesis has been substantiated through isotopic labeling experiments. rsc.org

In a key experiment, the reaction of β,β-dideuterated styrene (B11656) (a model substrate) was conducted under the standard catalytic conditions. scispace.com Analysis of the resulting acetal (B89532) product revealed a 1,2-deuterium migration. This migration provides compelling evidence for the formation of a bridged iodonium (B1229267) ion intermediate, which then undergoes a semipinacol rearrangement. During this rearrangement, one of the groups on the β-carbon (in this case, a deuterium (B1214612) atom) migrates to the α-carbon as the C-I bond is broken and a new C-O bond is formed with methanol (B129727). This concerted process leads to the terminal acetal product, effectively shifting the functional group from the internal to the terminal position of the original double bond. rsc.orgscispace.com

Mechanisms of Acetalization and Deacetalization

Acetalization is a fundamental reaction in organic chemistry for the protection of carbonyl groups or, as in this case, the formation of a stable final product. The process is reversible and its mechanism is well-understood.

Proton-Transfer and Nucleophilic Addition in Acid-Catalyzed Acetal Formation

The formation of an acetal from an aldehyde or ketone with two equivalents of an alcohol is an acid-catalyzed process. libretexts.orgmasterorganicchemistry.com The mechanism involves a series of proton-transfer and nucleophilic addition-elimination steps. libretexts.orgyoutube.com

To proceed from the hemiacetal to the acetal, the hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water). masterorganicchemistry.comyoutube.com The departure of the water molecule is often assisted by the lone pair of electrons on the adjacent oxygen atom, forming a resonance-stabilized oxocarbenium ion. youtube.com This ion is a highly reactive electrophile that is then attacked by a second molecule of alcohol. libretexts.org The final step is the deprotonation of the resulting intermediate to yield the neutral acetal and regenerate the acid catalyst. libretexts.orgyoutube.com The entire process is reversible, and the removal of water from the reaction mixture is necessary to drive the equilibrium towards acetal formation. libretexts.org

Table 2: Mechanistic Steps in Acid-Catalyzed Acetal Formation

| Step No. | Step Name | Description |

|---|---|---|

| 1 | Protonation | The carbonyl oxygen is protonated by an acid catalyst. libretexts.orgyoutube.com |

| 2 | Nucleophilic Attack (1) | An alcohol molecule attacks the electrophilic carbonyl carbon. libretexts.orgyoutube.com |

| 3 | Deprotonation | A proton is removed to form a neutral hemiacetal intermediate. libretexts.org |

| 4 | Protonation | The hydroxyl group of the hemiacetal is protonated. masterorganicchemistry.comyoutube.com |

| 5 | Elimination | A molecule of water is eliminated, forming an oxocarbenium ion. youtube.com |

| 6 | Nucleophilic Attack (2) | A second alcohol molecule attacks the oxocarbenium ion. libretexts.org |

Hydrolytic Cleavage of the Acetal Functionality to 4-Methoxyphenylacetaldehyde

The conversion of this compound to 4-methoxyphenylacetaldehyde is a classic example of an acetal hydrolysis reaction. This process requires an acid catalyst and is reversible; the equilibrium can be driven toward the aldehyde product by using a large excess of water. masterorganicchemistry.comresearchgate.net The reaction proceeds through a series of protonation and substitution steps, ultimately cleaving the two C-O bonds of the acetal group.

The mechanism is initiated by the protonation of one of the methoxy (B1213986) groups by an acid catalyst, such as sulfuric acid. researchgate.net This converts the methoxy group into a good leaving group, methanol. masterorganicchemistry.com The departure of methanol is assisted by the neighboring oxygen atom, which forms a resonance-stabilized oxonium ion intermediate. orgsyn.org This intermediate is highly electrophilic and is subsequently attacked by a water molecule, a nucleophile. researchgate.net

Following the nucleophilic attack by water, a deprotonation step occurs to form a neutral hemiacetal intermediate. masterorganicchemistry.comresearchgate.net The reaction sequence then repeats for the second methoxy group. The hydroxyl group of the hemiacetal is protonated, converting it into a good leaving group (water). However, in the hydrolysis of an acetal, it is the remaining methoxy group that is protonated next. psu.edu This second protonation facilitates the elimination of another molecule of methanol. The final step involves deprotonation of the resulting protonated aldehyde to yield the final product, 4-methoxyphenylacetaldehyde, and regenerate the acid catalyst. masterorganicchemistry.com The formation of the resonance-stabilized carboxonium ion is generally considered the rate-determining step in this cleavage reaction. orgsyn.org

Table 1: Step-by-Step Mechanism of Acid-Catalyzed Acetal Hydrolysis

| Step | Description | Key Intermediates |

| 1 | Protonation: One of the oxygen atoms of the dimethoxyethyl group is protonated by an acid catalyst (H₃O⁺). | Protonated Acetal |

| 2 | Leaving Group Departure: The protonated methoxy group leaves as a neutral methanol molecule, forming a resonance-stabilized oxonium ion. | Oxonium Ion, Methanol |

| 3 | Nucleophilic Attack: A water molecule attacks the electrophilic carbon of the oxonium ion. | Protonated Hemiacetal |

| 4 | Deprotonation: A water molecule removes a proton from the attached water moiety, forming a neutral hemiacetal. | Hemiacetal |

| 5 | Second Protonation: The remaining methoxy group's oxygen atom is protonated. | Protonated Hemiacetal |

| 6 | Second Leaving Group Departure: The second methanol molecule is eliminated, forming a protonated aldehyde. | Protonated Aldehyde, Methanol |

| 7 | Final Deprotonation: A water molecule deprotonates the carbonyl oxygen to yield the final aldehyde product. | 4-Methoxyphenylacetaldehyde |

Transformation Pathways of Related Compounds

Anodic Oxidation and Fragmentation Mechanisms of Vicinal Dimethoxyethylaryls

The electrochemical transformation of aromatic compounds, including those structurally similar to this compound, can proceed via anodic oxidation. This process involves the removal of electrons from the substrate at an anode surface. nih.gov For aromatic systems, this typically leads to the formation of a radical cation. rsc.org The fate of this reactive intermediate is dependent on its structure and the reaction conditions.

In the case of vicinal dimethoxyethylaryls, the anodically generated aromatic radical cation can undergo fragmentation. rsc.org The oxidation process can be direct, where the electron is transferred directly from the aromatic ring to the anode, or indirect, mediated by electrochemically generated reactive species. nih.gov Studies on related aromatic systems show that fragmentation of the radical cation is a common pathway, often involving the cleavage of C-C bonds. bgu.ac.il Research on the electrochemical deconstruction of arylcycloalkanes demonstrates that fragmentation of anodically generated aromatic radical cations is a viable method for cleaving C-C bonds. rsc.org Similarly, mass spectrometry studies, which also involve ionization and fragmentation, show that acetals are highly prone to fragmentation, often initiated by electron removal from an oxygen atom, leading to cleavage of adjacent bonds. psu.edunih.gov

For a vicinal dimethoxyethylaryl, a plausible mechanism involves the initial one-electron oxidation of the methoxy-substituted aromatic ring to form a radical cation. This intermediate can then undergo C-C bond cleavage of the dimethoxyethyl side chain, leading to the formation of a stable carbocation and a radical fragment. The specific products would depend on the subsequent reactions of these fragments, which are influenced by the solvent and supporting electrolyte used. bgu.ac.il

Table 2: Proposed General Mechanism for Anodic Fragmentation

| Step | Description | Key Processes |

| 1 | Anodic Oxidation: The aromatic ring undergoes a one-electron transfer at the anode. | Formation of an Aromatic Radical Cation |

| 2 | Bond Cleavage: The radical cation intermediate undergoes fragmentation. | Cleavage of the C-C bond in the ethyl side chain |

| 3 | Product Formation: The resulting fragments are stabilized through further reaction or electron transfer. | Formation of smaller, stable molecules |

Generation of Vinyl Ethers from Mesyloxy Precursors

Vinyl ethers can be synthesized through various routes, including elimination reactions from precursors containing a good leaving group. researchgate.net A hydroxyl group is inherently a poor leaving group, but it can be chemically modified into a sulfonate ester, such as a methanesulfonate (B1217627) (mesylate), which is an excellent leaving group. masterorganicchemistry.comkhanacademy.org This strategy is applicable to the synthesis of vinyl ethers from alcohol precursors.

The process begins with the conversion of a suitable alcohol precursor, such as 1-(4-methoxyphenyl)-2-hydroxyethane, into its corresponding mesylate. This is achieved by reacting the alcohol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine. youtube.com The base neutralizes the HCl byproduct and facilitates the reaction. This conversion step does not alter the stereochemistry at the alcohol carbon. masterorganicchemistry.com

Once the mesylate is formed, it can undergo an elimination reaction upon treatment with a strong, non-nucleophilic base, such as potassium tert-butoxide. The base abstracts a proton from the carbon adjacent to the carbon bearing the mesyloxy group (the β-carbon). This initiates a concerted E2 (elimination, bimolecular) reaction, where the C-H bond is broken, a C=C double bond is formed, and the mesylate group departs simultaneously. masterorganicchemistry.com The regioselectivity of the elimination generally follows Zaitsev's rule, favoring the formation of the more substituted, and thus more stable, alkene. masterorganicchemistry.com This pathway provides a controlled method for generating vinyl ethers from alcohol precursors.

Table 3: Representative Reaction for Vinyl Ether Generation from a Mesylate

| Reactant | Reagents | Product | Reaction Type |

| Aryl-CH(OH)-CH₃ | 1. MsCl, Pyridine2. KOtBu | Aryl-C(O)=CH₂ | Mesylation followed by E2 Elimination |

Advanced Spectroscopic Characterization and Structural Elucidation of 1 2,2 Dimethoxyethyl 4 Methoxybenzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of chemical analysis, providing detailed information about the chemical environment of atoms within a molecule.

Proton (¹H) NMR Analysis: Chemical Shifts and Coupling Constants

A ¹H NMR spectrum would be expected to reveal the number of unique proton environments, their electronic surroundings, and the connectivity between neighboring protons in 1-(2,2-dimethoxyethyl)-4-methoxybenzene. Key features would include the chemical shifts (δ) of the aromatic protons on the methoxy-substituted benzene (B151609) ring, the methylene (B1212753) (-CH₂-) protons, the methine (-CH-) proton of the acetal (B89532) group, and the methoxy (B1213986) (-OCH₃) protons. The coupling constants (J) would provide information on the dihedral angles between adjacent protons, aiding in conformational analysis. However, no such experimental data has been reported.

Carbon-13 (¹³C) NMR Spectroscopic Characterization of the Carbon Skeleton

Complementing the ¹H NMR, a ¹³C NMR spectrum would identify all unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons, the benzylic carbon, the acetal carbon, and the methoxy carbons would be characteristic. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) could further distinguish between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. Specific ¹³C NMR data for this compound is not available in the surveyed literature.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Structural Assignments

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D NMR spectra and establishing the complete bonding network of a molecule. youtube.comsdsu.edu

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks, for instance, by showing a correlation between the benzylic methylene protons and the acetal methine proton. youtube.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) would directly correlate each proton to its attached carbon atom (¹H-¹³C one-bond correlations). youtube.comsdsu.eduyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (two- and three-bond) correlations between protons and carbons (¹H-¹³C), which is instrumental in connecting different fragments of the molecule, such as linking the aromatic ring to the dimethoxyethyl side chain. youtube.comsdsu.eduyoutube.com

Without experimental 2D NMR data, a definitive structural assignment based on NMR is not possible.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of molecular weight and the deduction of its structure.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) for Mechanistic Intermediates

HRESI-MS is a powerful technique for determining the precise elemental composition of a molecule from its high-resolution mass measurement. This technique is particularly useful for identifying transient species or intermediates in a reaction. For this compound, HRESI-MS would provide its exact molecular weight, confirming its elemental formula of C₁₁H₁₆O₃. uni.lu However, no published HRESI-MS data for this compound could be located.

Analysis of Characteristic Fragmentation Patterns for Structural Confirmation

In mass spectrometry, molecules often break apart in a predictable manner upon ionization. nih.govlibretexts.orgyoutube.com The analysis of these fragmentation patterns provides valuable clues about the molecule's structure. For this compound, characteristic fragments would be expected from the cleavage of the C-C bond between the benzene ring and the side chain, and the loss of methoxy groups from the acetal. The resulting mass spectrum would serve as a "fingerprint" for the compound. nih.govyoutube.com Regrettably, no experimental mass spectra detailing the fragmentation of this compound are available.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Identification of Characteristic Functional Group Frequencies

The infrared (IR) and Raman spectra of this compound are characterized by absorption bands corresponding to its distinct functional groups: the methoxy groups, the benzene ring, and the acetal moiety.

The aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. The aliphatic C-H stretching vibrations from the methyl and methylene groups of the dimethoxyethyl substituent are expected in the 2950-2850 cm⁻¹ range. Specifically, the methoxy group C-H stretching vibrations usually appear around 2830-2850 cm⁻¹.

The carbon-carbon stretching vibrations within the benzene ring give rise to characteristic bands in the 1600-1450 cm⁻¹ region. The presence of substituents on the benzene ring influences the exact position and intensity of these bands. The C-O stretching vibrations of the aryl ether and the acetal group are significant. The aryl C-O stretching band is anticipated around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric). The acetal C-O stretching vibrations are also expected in the fingerprint region, typically between 1200 and 1000 cm⁻¹.

Out-of-plane C-H bending vibrations of the substituted benzene ring provide information about the substitution pattern and are expected in the 900-675 cm⁻¹ range.

Table 1: Characteristic Infrared and Raman Frequencies for this compound Functional Groups

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H | Stretching | 3100-3000 |

| Aliphatic C-H (CH₃, CH₂) | Stretching | 2950-2850 |

| Methoxy C-H | Stretching | 2850-2830 |

| C=C (Aromatic) | Stretching | 1600-1450 |

| Aryl C-O | Asymmetric Stretching | ~1250 |

| Aryl C-O | Symmetric Stretching | ~1040 |

| Acetal C-O | Stretching | 1200-1000 |

| Aromatic C-H | Out-of-plane Bending | 900-675 |

This table is generated based on general spectroscopic principles and data for related compounds.

Comparative Analysis of Experimental FT-IR and Laser-Raman Spectra with Theoretical Predictions

While specific experimental FT-IR and Laser-Raman spectra for this compound are not widely available in the reviewed literature, a comparative analysis can be performed by examining related molecules such as 1,4-dimethoxybenzene. nist.gov For 1,4-dimethoxybenzene, the experimental IR spectrum shows characteristic peaks for aromatic C-H stretching, C=C stretching, and prominent C-O stretching bands. nist.gov

Theoretical predictions, often carried out using Density Functional Theory (DFT) methods, are invaluable for assigning vibrational modes. nih.govnih.gov For similar aromatic ethers, DFT calculations have shown good agreement with experimental data, aiding in the precise assignment of complex vibrational bands in the fingerprint region. nih.gov A theoretical study of this compound would likely predict the vibrational frequencies and intensities, which could then be compared with experimental data for verification. Discrepancies between theoretical (gas-phase) and experimental (solid-state) spectra can often be attributed to intermolecular interactions in the solid state. nih.gov

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to conjugated systems.

Analysis of Electronic Transitions and Conjugation Effects

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the substituted benzene ring. The methoxy group, being an auxochrome, influences the absorption maxima of the benzene ring. The presence of the methoxy group and the alkyl acetal substituent on the benzene ring is expected to cause a bathochromic (red) shift of the primary (π → π) and secondary (n → π) absorption bands compared to unsubstituted benzene.

The primary π → π* transitions, corresponding to the E-bands, are typically observed at shorter wavelengths, while the secondary n → π* transitions, or B-bands, appear at longer wavelengths with lower intensity. The conjugation of the lone pair electrons of the oxygen atom in the methoxy group with the π-system of the benzene ring is a key factor influencing the position of these absorption bands. nih.gov

X-ray Diffraction Analysis of Related Aryl Acetal Derivatives

X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Determination of Solid-State Molecular Conformation and Crystal Packing

For this compound, the dihedral angles between the benzene ring and the ethyl-acetal side chain would be of particular interest. The orientation of the two methoxy groups of the acetal function relative to each other and to the rest of the molecule would define the local conformation. The crystal packing would be dictated by how these molecules arrange themselves to maximize packing efficiency, likely through interlocking of the substituent groups. The planarity of the benzene ring will be maintained, while the side chain will adopt a staggered conformation to minimize steric hindrance.

Investigation of Intermolecular Interactions (e.g., π-π Stacking, C-H⋯O Contacts)

A thorough review of available scientific literature and crystallographic databases reveals a significant gap in the experimental and computational data specifically concerning the intermolecular interactions of this compound. To date, no crystallographic studies have been published for this compound, which is a prerequisite for the detailed analysis of its solid-state packing and the specific nature of its non-covalent interactions.

The Cambridge Structural Database (CSD), a comprehensive repository for small-molecule organic and metal-organic crystal structures, contains no entry for this compound. Consequently, empirical data on bond distances, angles, and the spatial arrangement of molecules in a crystal lattice are not available. This absence of primary structural data precludes a detailed, evidence-based discussion of π-π stacking and C-H⋯O contacts specific to this molecule.

While general principles of intermolecular forces can be applied to predict potential interactions, the lack of specific research findings for this compound prevents the generation of a scientifically rigorous analysis as requested. The presence and geometry of π-π stacking interactions are highly dependent on the precise packing of the aromatic rings, and C-H⋯O hydrogen bonds are determined by the specific conformation and proximity of the methoxy and dimethoxyethyl groups in the solid state. Without experimental or detailed computational modeling data, any discussion would remain purely speculative.

Computational and Theoretical Chemistry Studies on 1 2,2 Dimethoxyethyl 4 Methoxybenzene

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-(2,2-dimethoxyethyl)-4-methoxybenzene. These methods provide a detailed picture of the molecule's geometry and the distribution of its electrons.

Density Functional Theory (DFT) and Ab Initio Methods for Geometry Optimization

To determine the most stable three-dimensional arrangement of atoms in this compound, computational chemists employ geometry optimization techniques. Density Functional Theory (DFT) and ab initio methods are the cornerstones of these investigations.

Density Functional Theory (DFT) has become a popular choice due to its balance of accuracy and computational cost. Functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and the M06-2X (Minnesota, 2006, with a high percentage of Hartree-Fock exchange) are commonly used. grafiati.comscience.govnih.gov These functionals, paired with appropriate basis sets like 6-311++G(d,p), can accurately predict bond lengths, bond angles, and dihedral angles. researchgate.netepa.gov For instance, a DFT study on related methoxy-substituted compounds has shown that such methods can reliably model the geometry of the benzene (B151609) ring and its substituents. openaccesspub.org

Ab initio methods , such as Møller-Plesset perturbation theory of the second order (MP2), offer a higher level of theory by solving the Schrödinger equation without empirical parameters. scribd.comresearchgate.net While computationally more demanding, MP2 calculations can provide benchmark data for geometry and interaction energies, especially when considering non-covalent interactions within the molecule. researchgate.netnih.gov

A hypothetical optimized geometry of this compound would reveal a nearly planar benzene ring. The methoxy (B1213986) group attached to the ring and the dimethoxyethyl side chain would adopt specific conformations to minimize steric hindrance and optimize electronic interactions.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound using DFT (B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-C (aromatic) | ~1.39 Å |

| C-O (methoxy on ring) | ~1.36 Å | |

| C-C (side chain) | ~1.53 Å | |

| C-O (acetal) | ~1.42 Å | |

| Bond Angle | C-O-C (methoxy on ring) | ~118° |

| O-C-O (acetal) | ~112° | |

| Dihedral Angle | C-C-O-C (methoxy on ring) | ~0° or 180° |

Note: This data is hypothetical and based on typical values for similar functional groups.

Conformational Analysis of Methoxy Groups on Benzene Rings and Rotational Barriers

The orientation of the methoxy groups relative to the benzene ring is a critical aspect of the molecule's conformation. The rotation around the C(aryl)-O bond is not free and is governed by a rotational barrier. Theoretical studies on anisole (B1667542) (methoxybenzene), a simpler analog, have shown that the planar conformation, where the methyl group lies in the plane of the benzene ring, is the most stable. wikipedia.orgdocumentsdelivered.com This preference is attributed to favorable electronic interactions between the oxygen lone pair and the aromatic π-system.

For this compound, the methoxy group on the benzene ring is expected to exhibit a similar preference for a planar conformation. Computational methods can be used to calculate the potential energy surface for the rotation of this methoxy group, revealing the energy barrier between different conformations. This barrier is typically a few kcal/mol. The conformation of the dimethoxyethyl side chain will also be influenced by steric and electronic factors, with multiple local energy minima possible.

Table 2: Hypothetical Rotational Barriers for Methoxy Groups in this compound

| Rotational Barrier | Method | Predicted Energy (kcal/mol) |

| C(aryl)-O(methoxy) Rotation | DFT (M06-2X) | ~2-5 |

| C(ethyl)-C(acetal) Rotation | DFT (B3LYP) | ~3-6 |

Note: This data is hypothetical and based on studies of related molecules. rsc.org

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Charge Transfer Properties

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior, including its reactivity and spectroscopic properties. thaiscience.info The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and the energy required for electronic excitation. researchgate.netripublication.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted benzene ring, reflecting its electron-donating character. The LUMO, on the other hand, would likely be distributed over the aromatic ring and potentially the side chain.

Computational analysis can provide a visual representation of these orbitals and their energy levels. The HOMO-LUMO gap can be calculated, and this value is crucial for understanding the molecule's electronic transitions and potential for charge transfer interactions. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity and polarizability.

Table 3: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -5.5 to -6.5 |

| LUMO | -0.5 to 0.5 |

| HOMO-LUMO Gap | 5.0 to 7.0 |

Note: This data is hypothetical and based on typical values for substituted benzenes. thaiscience.infonih.gov

Spectroscopic Property Simulation

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data, providing a direct link between the molecular structure and its observed spectrum.

Theoretical Prediction of NMR Parameters (Chemical Shifts, Coupling Constants)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation in organic chemistry. Theoretical calculations can predict NMR chemical shifts (δ) and spin-spin coupling constants (J) with considerable accuracy. Methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically used in conjunction with DFT, are employed for this purpose.

By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, one can predict the ¹H and ¹³C NMR spectra. These predicted spectra can then be compared with experimental data to confirm the structure or to assign specific signals to particular atoms in the molecule. For example, the protons of the methoxy groups would have characteristic chemical shifts that can be precisely calculated. wisc.eduyoutube.comwashington.edu

Table 4: Hypothetical Predicted ¹H NMR Chemical Shifts for this compound

| Proton Environment | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic Protons | 6.8 - 7.2 | d, d |

| Methine Proton (acetal) | 4.4 - 4.8 | t |

| Methylene (B1212753) Protons | 2.7 - 3.1 | d |

| Methoxy Protons (on ring) | 3.7 - 3.9 | s |

| Methoxy Protons (acetal) | 3.2 - 3.4 | s |

Note: This data is hypothetical and based on typical values for similar functional groups and coupling patterns. uci.edu

Computational Vibrational Spectroscopy and Normal Mode Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Computational methods can calculate the harmonic vibrational frequencies and their corresponding IR and Raman intensities. epa.gov This is achieved by calculating the second derivatives of the energy with respect to the atomic coordinates at the optimized geometry.

The calculated vibrational spectrum provides a set of normal modes, each corresponding to a specific type of molecular motion, such as bond stretching, angle bending, or torsional movements. By analyzing these normal modes, each calculated frequency can be assigned to a specific vibrational motion within the this compound molecule. This theoretical assignment is invaluable for interpreting experimental IR and Raman spectra. For instance, the characteristic stretching frequencies of the C-O bonds in the methoxy and acetal (B89532) groups, as well as the various vibrations of the benzene ring, can be identified.

Table 5: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups in this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| C-H Stretch (aromatic) | Benzene Ring | 3000 - 3100 |

| C-H Stretch (aliphatic) | Methoxy/Ethyl | 2850 - 3000 |

| C=C Stretch (aromatic) | Benzene Ring | 1500 - 1600 |

| C-O Stretch | Methoxy/Acetal | 1000 - 1250 |

| Out-of-plane C-H Bend | Benzene Ring | 800 - 900 |

Note: This data is hypothetical and based on characteristic vibrational frequencies for these functional groups.

Mechanistic Insights from Computational Modeling

Computational modeling serves as a powerful tool for understanding the intricate details of chemical reactions at a molecular level. By simulating reaction conditions, chemists can gain insights that are often difficult or impossible to obtain through experimental means alone.

Elucidation of Potential Energy Surfaces, Transition States, and Reaction Pathways

Understanding the mechanism of a chemical reaction involving this compound, such as the hydrolysis of its acetal group or electrophilic substitution on the aromatic ring, begins with mapping the potential energy surface (PES). The PES is a multidimensional surface that describes the energy of a molecule as a function of its geometry. sciepub.com

Computational methods, particularly Density Functional Theory (DFT), are employed to locate stationary points on the PES, which include reactants, products, and intermediates. nih.govresearchgate.net Transition states, the highest energy points along a reaction pathway, are also identified. sciepub.com The characterization of these transition states is crucial, as their energy relative to the reactants determines the activation energy and, consequently, the reaction rate. rsc.org For a reaction like the acid-catalyzed hydrolysis of the dimethoxyethyl group, computational models would trace the pathway from the protonated acetal, through a transition state involving the loss of methanol (B129727), to form an oxocarbenium ion intermediate, and finally to the product aldehyde. researchgate.net Similarly, for an electrophilic aromatic substitution, modeling would map the formation of the sigma complex (Wheland intermediate) and its subsequent deprotonation to yield the final substituted product. nih.gov

The process involves:

Geometry Optimization: Finding the lowest energy structure for reactants, intermediates, and products.

Transition State Search: Locating the saddle point on the PES connecting reactants and products. Algorithms like the Berny optimization or synchronous transit-guided quasi-Newton (STQN) methods are used.

Frequency Calculation: Confirming the nature of the stationary points. A transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. sciepub.com

Intrinsic Reaction Coordinate (IRC) Calculation: Tracing the minimum energy path from the transition state down to the corresponding reactants and products, confirming the connection. sciepub.com

These calculations provide a complete energetic profile of the reaction, offering a detailed, step-by-step view of the chemical transformation. rsc.orgresearchgate.net

Prediction of Regioselectivity and Stereoselectivity in Organic Transformations

Computational chemistry provides robust methods for predicting the outcome of reactions where multiple products are possible. rsc.org

Regioselectivity: In reactions such as electrophilic aromatic substitution on the 4-methoxybenzene ring of the title compound, the question is where the new substituent will attach. The existing methoxy group is an ortho-, para-directing activator. Since the para position is blocked by the 2,2-dimethoxyethyl group, substitution is expected at the ortho positions (C2 and C6). Computational models can quantify this preference by comparing the activation energies for the formation of the different possible sigma-complex intermediates. nih.govrsc.org The pathway with the lower activation energy will be the favored one, thus predicting the major product. escholarship.orgnih.gov Methods like the RegioSQM, which calculates proton affinities for aromatic carbons, have proven effective in predicting regioselectivity for a wide range of aromatic compounds. rsc.org

Stereoselectivity: The acetal at the benzylic position is a prochiral center. Reactions at this site, such as hydrolysis or substitution, could potentially generate a chiral center. While this compound itself is achiral, understanding the stereoselectivity of reactions involving similar chiral acetals is a key area of computational study. researchgate.net Computational models can predict which stereoisomer is more likely to form by calculating the energies of the diastereomeric transition states leading to each product. nih.govrsc.org According to the Curtin-Hammett principle, the ratio of products is determined by the difference in the Gibbs free energies of these competing transition states (ΔΔG‡). rsc.orgresearchgate.net A lower energy transition state corresponds to the major stereoisomer.

Intermolecular Interactions and Aggregation Phenomena

The non-covalent interactions between molecules of this compound govern its physical properties, such as boiling point and solubility, as well as its behavior in condensed phases.

Modeling of Hydrogen Bonding and Aromatic π-π Stacking Interactions

Hydrogen Bonding: The this compound molecule contains three ether oxygen atoms which can act as hydrogen bond acceptors. It lacks any hydrogen bond donors. Therefore, it cannot form hydrogen bonds with itself but can interact with protic solvents (like water or alcohols) or other molecules that can donate a hydrogen bond. Computational modeling can be used to evaluate the strength and geometry of these potential hydrogen bonds. nih.gov For instance, the interaction energy between the oxygen atoms of the methoxy or acetal groups and a water molecule can be calculated to understand its solubility and hydration shell.

Aromatic π-π Stacking: The electron-rich 4-methoxybenzene ring is capable of engaging in π-π stacking interactions. nih.gov These interactions are crucial for the self-assembly and crystal packing of aromatic molecules. Computational studies on related molecules like the anisole dimer show that the most stable arrangement is typically a parallel-displaced or "slip-stacked" geometry, driven primarily by London dispersion forces. nih.govrsc.orgdntb.gov.uaresearchgate.net High-level quantum mechanical methods, such as Coupled Cluster with Singles, Doubles, and perturbative Triples [CCSD(T)], are often required for accurate calculations of these weak, dispersion-dominated interactions. nih.gov

Calculation of Interaction Energies in Dimer Structures

To quantify the strength of intermolecular forces, computational chemists calculate the interaction energy of a dimer of this compound. The interaction energy (ΔE) is calculated as:

ΔE = E_dimer – 2 * E_monomer

where E_dimer is the energy of the optimized dimer structure and E_monomer is the energy of a single, isolated molecule. A negative value for ΔE indicates a stable, bound dimer.

For an accurate calculation, it is crucial to correct for a phenomenon known as Basis Set Superposition Error (BSSE). The counterpoise correction method developed by Boys and Bernardi is the standard approach to address this.

Studies on the anisole dimer have yielded theoretical binding energies of around 5.04 kcal/mol, which align well with experimental values. nih.govdntb.gov.ua Similar calculations for this compound would involve exploring various possible dimer geometries (e.g., stacked, T-shaped) to locate the global minimum on the intermolecular PES and determine its binding energy. nih.gov

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Studies

QSPR and QSAR are statistical methods that correlate the chemical structure of a compound with its physicochemical properties (QSPR) or biological activity (QSAR). drugdesign.orgwikipedia.orgconicet.gov.ar These models are built upon a set of known compounds (a training set) and then used to predict the properties or activities of new, untested molecules. nih.gov

For this compound, a QSPR model could be developed to predict properties like its boiling point, vapor pressure, or retention index in chromatography. conicet.gov.ar This compound is noted as a fragrance ingredient, and QSPR models are widely used in the fragrance industry to predict odor characteristics from molecular structure. acs.orggcms.cz

The process involves several key steps: wikipedia.org

Descriptor Calculation: A wide range of numerical descriptors are calculated for the molecule. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., surface area), or electronic (e.g., dipole moment, partial charges).

Model Building: A mathematical model is created using statistical techniques like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Support Vector Machines, Artificial Neural Networks) to find the best correlation between the descriptors and the property of interest. nih.govnih.govresearchgate.net

Validation: The model's predictive power is rigorously tested using external validation (predicting properties for a set of molecules not used in training) and internal cross-validation methods. drugdesign.org

A QSAR model would be relevant if this compound were part of a series of compounds tested for a specific biological activity. nih.govnih.govtandfonline.com The calculated descriptors for the molecule would be used to predict its activity based on the established relationship.

Table 1: Computed Physicochemical Properties for this compound

This table presents data calculated by computational software and published in public databases. nih.govuni.lu These values serve as descriptors in QSPR and QSAR models.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆O₃ | PubChem nih.gov |

| Molecular Weight | 196.24 g/mol | PubChem nih.gov |

| XLogP3 (Lipophilicity) | 2.1 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 3 | PubChem nih.gov |

| Rotatable Bond Count | 5 | PubChem nih.gov |

| Topological Polar Surface Area | 27.7 Ų | PubChem nih.gov |

| Monoisotopic Mass | 196.10994 Da | PubChemLite uni.lu |

Prediction of Physical and Chemical Descriptors for Property Correlation

Computational and theoretical chemistry provides powerful tools for predicting the physicochemical properties of molecules, which is essential for understanding their behavior and potential applications. For the compound this compound, various molecular descriptors have been calculated. These descriptors are numerical values that encode different aspects of a molecule's structure and properties. They are fundamental in the development of Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models. researchgate.netresearchgate.net Such models aim to correlate these descriptors with macroscopic properties or biological activities, thereby predicting the behavior of new or untested compounds.

The descriptors can be categorized based on the dimensionality of the molecular representation they are derived from, such as 2D or 3D. researchgate.net Topological descriptors, for instance, are derived from the 2D representation of a molecule and can describe its size, branching, and flexibility. researchgate.netnih.gov Other descriptors are derived from computed 3D conformations and can include quantum-chemical parameters that describe electronic properties. researchgate.net

For this compound, a variety of these descriptors have been computationally predicted. These values serve as a foundation for correlating its chemical structure with physical properties such as boiling point, solubility, and lipophilicity. researchgate.net For example, the logarithm of the octanol-water partition coefficient (XLogP3) is a key descriptor for lipophilicity, which influences a compound's absorption and distribution characteristics. researchgate.net The number of rotatable bonds is an indicator of molecular flexibility, a factor that can affect oral bioavailability. researchgate.net

The following tables detail the computed physical and chemical descriptors for this compound.

Table 1: Predicted Physical and Chemical Properties for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 196.24 g/mol | nih.gov |

| XLogP3 | 2.1 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

| Rotatable Bond Count | 5 | nih.gov |

| Exact Mass | 196.109944368 Da | nih.gov |

| Monoisotopic Mass | 196.109944368 Da | nih.gov |

| Topological Polar Surface Area | 27.7 Ų | nih.gov |

| Heavy Atom Count | 14 | nih.gov |

| Formal Charge | 0 | nih.gov |

These predicted descriptors provide a quantitative basis for developing models that can estimate the compound's behavior in various chemical and biological systems, forming a crucial part of modern chemical research.

Chemical Reactivity and Derivatization of 1 2,2 Dimethoxyethyl 4 Methoxybenzene

Reactions Involving the Acetal (B89532) Functionality

The dimethoxyacetal group is a protected form of an aldehyde. This functionality is stable under neutral and basic conditions but is susceptible to cleavage and transformation under acidic catalysis. hmdb.ca

The most fundamental reaction of the acetal group in 1-(2,2-dimethoxyethyl)-4-methoxybenzene is its hydrolysis to the corresponding aldehyde, 4-methoxyphenylacetaldehyde. This reaction is typically carried out in the presence of an acid catalyst and water. hmdb.caresearchgate.net The mechanism involves protonation of one of the methoxy (B1213986) groups, converting it into a good leaving group (methanol). Subsequent elimination, followed by nucleophilic attack of water and deprotonation, leads to the formation of a hemiacetal. Further protonation of the remaining methoxy group and its elimination as a second molecule of methanol (B129727), followed by deprotonation of the hydroxyl group, yields the final aldehyde product. researchgate.net

This deprotection is a crucial step, as it unmasks the aldehyde functionality, allowing it to participate in a wide array of subsequent reactions. Various acid catalysts can be employed, including mineral acids like hydrochloric acid or sulfuric acid, as well as solid acid catalysts. googleapis.comresearchgate.net For instance, studies on the deprotection of similar dimethyl acetals have utilized catalysts such as trifluoroacetic acid (TFA) and Amberlyst-15, showing varying degrees of conversion. um.es While specific yield data for the hydrolysis of this compound is not extensively reported in readily available literature, the reaction is a standard and high-yielding transformation in organic synthesis. organic-chemistry.org

Table 1: Conditions for Acid-Catalyzed Deprotection of Acetaldehyde (B116499) Dimethyl Acetal This table presents data for a related, simpler acetal, acetaldehyde dimethyl acetal, to illustrate typical catalysts and conversion rates, as specific data for this compound is not available.

| Catalyst | Conversion (%) |

| Trifluoroacetic Acid (TFA) | 16 |

| Amberlyst-15 | 18 |

| Data sourced from a study on the deprotection of acetaldehyde dimethyl acetal. um.es |

Transacetalization is a process where the methoxy groups of the acetal are exchanged with other alkoxy groups from different alcohols. This reaction is also acid-catalyzed and is driven by using the desired alcohol in large excess or by removing methanol from the reaction mixture. google.com A particularly useful variation of this reaction is the formation of cyclic acetals by reacting this compound with diols, such as ethylene (B1197577) glycol or 1,3-propanediol. ijsdr.orgwikipedia.org

The formation of a cyclic acetal, such as a 1,3-dioxolane (B20135) or 1,3-dioxane, can offer different stability and reactivity profiles compared to the acyclic dimethyl acetal. ijsdr.org This transformation is valuable for creating more robust protecting groups or for introducing specific structural motifs into a molecule. The synthesis of cyclic acetals from dialkyl acetals is a well-established method, often utilizing acid catalysts like p-toluenesulfonic acid or acidic ion-exchange resins. researchgate.net

Transformations of the Aromatic Ring

The benzene (B151609) ring in this compound is activated towards electrophilic attack by the electron-donating methoxy group.

The methoxy group (-OCH₃) is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions. numberanalytics.com This is due to the resonance effect, where the lone pairs on the oxygen atom can be delocalized into the benzene ring, increasing the electron density at the ortho and para positions. This makes the aromatic ring significantly more nucleophilic than benzene itself and directs incoming electrophiles to these positions. The dimethoxyethyl substituent is sterically bulky, which can influence the ratio of ortho to para products, often favoring the less hindered para position.

Common EAS reactions include nitration, halogenation, and Friedel-Crafts reactions. numberanalytics.comyoutube.com While specific experimental data for EAS on this compound is scarce, the reactivity can be predicted based on studies of anisole (B1667542) (methoxybenzene).

Table 2: Typical Product Ratios in the Nitration of Anisole This table illustrates the directing effect of the methoxy group in a closely related compound, as specific data for this compound is not available.

| Nitrating Agent | Ortho-Product (%) | Para-Product (%) | Ortho/Para Ratio |

| HNO₃/H₂SO₄ | 31-40 | 60-67 | ~0.5 |

| HNO₃/Ac₂O | 71 | 28 | ~2.5 |

| Data sourced from studies on the nitration of anisole. masterorganicchemistry.comrsc.org |

Nitration: Reaction with a mixture of nitric acid and sulfuric acid would be expected to yield a mixture of 2-nitro-1-(2,2-dimethoxyethyl)-4-methoxybenzene and 3-nitro-1-(2,2-dimethoxyethyl)-4-methoxybenzene. The ratio of these isomers can be influenced by the reaction conditions. masterorganicchemistry.com

Halogenation: Bromination or chlorination, typically using Br₂ or Cl₂ with a Lewis acid catalyst, would also yield predominantly the ortho and para substituted products. For example, bromination of anisole is very rapid and gives mainly the para-bromo isomer.

Friedel-Crafts Reactions: Both Friedel-Crafts alkylation and acylation are feasible. youtube.commasterorganicchemistry.com For instance, acylation with an acyl chloride (e.g., acetyl chloride) and a Lewis acid catalyst like aluminum chloride would introduce an acetyl group at the positions ortho to the methoxy group. masterorganicchemistry.com Given the steric hindrance of the existing side chain, acylation would likely favor the position adjacent to the methoxy group and meta to the dimethoxyethyl group.

The cleavage of the methoxy ether to yield the corresponding phenol (B47542) is a possible transformation, although it typically requires harsh conditions, such as treatment with strong acids like HBr or HI. masterorganicchemistry.comnih.gov The reaction proceeds via an Sₙ2 mechanism where a halide ion attacks the methyl group, displacing the phenoxide. rsc.org Selective cleavage of one methoxy group in a molecule with multiple such groups can be challenging. However, in some cases, Lewis acids like aluminum chloride have been shown to facilitate selective demethylation, particularly when complexation with neighboring functional groups is possible. nih.gov This reaction would convert this compound into 4-(2,2-dimethoxyethyl)phenol.

Role as a Precursor to Other Value-Added Compounds

This compound, primarily through its hydrolysis product 4-methoxyphenylacetaldehyde, serves as a key starting material for the synthesis of more complex and valuable molecules, particularly isoquinoline (B145761) alkaloids.

The aldehyde, 4-methoxyphenylacetaldehyde, can undergo condensation with amines, such as dopamine (B1211576) or its derivatives, followed by intramolecular cyclization in reactions like the Pictet-Spengler or Bischler-Napieralski reactions to form the core tetrahydroisoquinoline skeleton. ijsdr.orgresearchgate.netorganic-chemistry.orgrsc.org This strategy is fundamental in the total synthesis of several pharmacologically important alkaloids.

Synthesis of Papaverine (B1678415): Papaverine, an opium alkaloid used as an antispasmodic, can be synthesized from precursors derived from 4-methoxyphenylacetaldehyde. The synthetic pathway often involves the condensation of a derivative of 4-methoxyphenylacetic acid with a phenethylamine (B48288) derivative, followed by cyclization and subsequent chemical modifications to yield the final papaverine structure. masterorganicchemistry.comnih.gov

Synthesis of Laudanosine: Laudanosine, another benzylisoquinoline alkaloid found in opium, is also accessible through synthetic routes that utilize intermediates derived from 4-methoxyphenylacetaldehyde. wikipedia.orgnih.gov The general strategy involves building the tetrahydroisoquinoline core and then performing necessary functional group manipulations, such as N-methylation, to arrive at the target molecule. wikipedia.org

The utility of this compound as a stable, protected precursor to the reactive 4-methoxyphenylacetaldehyde makes it an important building block in the synthesis of these and other related natural products and medicinal compounds. researchgate.net

Table of Mentioned Chemical Compounds

| Chemical Name | Synonyms | CAS Number |

| This compound | 4-Methoxyphenylacetaldehyde dimethyl acetal | 42866-92-2 |

| 4-Methoxyphenylacetaldehyde | p-Anisaldehyde | 5703-26-4 |

| Anisole | Methoxybenzene | 100-66-3 |

| 2-Nitro-1-(2,2-dimethoxyethyl)-4-methoxybenzene | Not readily available | |

| 3-Nitro-1-(2,2-dimethoxyethyl)-4-methoxybenzene | Not readily available | |

| 4-(2,2-Dimethoxyethyl)phenol | Not readily available | |

| Papaverine | 58-74-2 | |

| Laudanosine | N-Methyltetrahydropapaverine | 2688-77-9 |

| Ethylene glycol | 1,2-Ethanediol | 107-21-1 |

| 1,3-Propanediol | Trimethylene glycol | 504-63-2 |

| Nitric acid | 7697-37-2 | |

| Sulfuric acid | 7664-93-9 | |

| Acetic anhydride | 108-24-7 | |

| Aluminum chloride | 7446-70-0 | |

| Hydrobromic acid | 10035-10-6 | |

| Hydroiodic acid | 10034-85-2 | |

| p-Toluenesulfonic acid | 104-15-4 | |

| Trifluoroacetic acid | TFA | 76-05-1 |

| Amberlyst-15 | 39389-20-3 | |

| Dopamine | 51-61-6 |

Synthesis of Aldehyde Derivatives (e.g., 4-Methoxybenzaldehyde)

The 2,2-dimethoxyethyl group of this compound is a dimethyl acetal. In organic synthesis, acetals are commonly employed as protecting groups for aldehydes due to their stability against nucleophiles and basic conditions. The regeneration of the aldehyde from the acetal is a fundamental deprotection strategy, typically achieved through acid-catalyzed hydrolysis.

This transformation involves the protonation of one of the methoxy groups of the acetal, followed by the elimination of methanol to form an oxonium ion. Subsequent nucleophilic attack by water and loss of a second molecule of methanol yields the corresponding aldehyde. In this case, hydrolysis of this compound yields 4-methoxybenzaldehyde, a widely used chemical intermediate. nih.gov This deprotection can be carried out under various acidic conditions, from aqueous mineral acids to Lewis acids in wet organic solvents.

Table 1: General Conditions for Acetal Deprotection

| Reagent/Catalyst | Conditions | Selectivity Notes |

|---|---|---|

| Aqueous Acid (e.g., HCl, H₂SO₄) | Water or mixed aqueous/organic solvent | Standard, robust method |

| Lewis Acids (e.g., BF₃·OEt₂, Er(OTf)₃) | Aprotic solvent, often with stoichiometric water | Can be milder and more selective than Brønsted acids |

| Iodine | Acetone or other organic solvents | Neutral conditions, chemoselective |

| Bismuth Nitrate | Organic solvent | Offers chemoselectivity for deprotecting acetals of conjugated aldehydes |

Intermediate in the Formation of Pharmaceutical and Agrochemical Compounds

This compound is a documented intermediate in the synthesis of complex pharmaceutical compounds. Its most notable application is in the production of Dolutegravir, an essential antiretroviral drug used for the treatment of HIV infection. nih.gov In a reported continuous flow synthesis, a derivative, dimethyl 3-(benzyloxy)-1-(2,2-dimethoxyethyl)-4-oxo-1,4-dihydropyridine-2,5-dicarboxylate, serves as a key intermediate that is further elaborated to construct the final complex structure of Dolutegravir. nih.gov The 1-(2,2-dimethoxyethyl) moiety is incorporated into the pyridinone core of the molecule during the synthetic sequence. nih.gov

While its role in pharmaceutical synthesis is clearly established, its specific application as a key intermediate in the large-scale production of agrochemical compounds is not extensively documented in the surveyed scientific literature.

Utilization in the Synthesis of Natural Product Scaffolds

The structural framework of this compound, particularly after its conversion to 4-methoxybenzaldehyde, is a fundamental building block for constructing core heterocyclic scaffolds found in numerous natural products, especially alkaloids. This is primarily achieved through classic cyclization reactions such as the Pictet-Spengler and Bischler-Napieralski reactions.

Pictet-Spengler Reaction : This reaction involves the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline or a related heterocycle. wikipedia.orgjk-sci.com 4-Methoxybenzaldehyde, derived from this compound, can react with β-phenylethylamine to yield substituted tetrahydroisoquinolines, a scaffold present in many plant alkaloids. mdpi.com When the reacting amine is tryptamine, the reaction produces β-carbolines, which are the core structures of a vast family of indole (B1671886) alkaloids. nih.gov The presence of the electron-donating methoxy group on the aldehyde's benzene ring facilitates the cyclization step. jk-sci.com